molecular formula C18H22ClN5O4 B5875582 2-[4-({(E)-2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE

2-[4-({(E)-2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE

Cat. No.: B5875582
M. Wt: 407.8 g/mol
InChI Key: PGSMDLBROWKDQS-ZVBGSRNCSA-N
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Description

2-[4-({(E)-2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE is a complex organic compound featuring a pyrazole ring, a hydrazone linkage, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({(E)-2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Hydrazone formation: The pyrazole derivative is then reacted with a hydrazine derivative to form the hydrazone linkage.

    Methoxyphenoxy group attachment:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-({(E)-2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-({(E)-2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The pyrazole ring and hydrazone linkage are key functional groups that can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.

    Hydrazone derivatives: Compounds with similar hydrazone linkages.

    Methoxyphenoxy derivatives: Compounds featuring the methoxyphenoxy group.

Uniqueness

2-[4-({(E)-2-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-11-18(19)12(2)24(23-11)7-6-17(26)22-21-9-13-4-5-14(15(8-13)27-3)28-10-16(20)25/h4-5,8-9H,6-7,10H2,1-3H3,(H2,20,25)(H,22,26)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSMDLBROWKDQS-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NN=CC2=CC(=C(C=C2)OCC(=O)N)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCC(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)N)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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